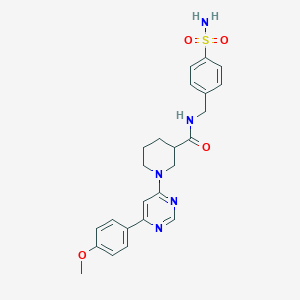

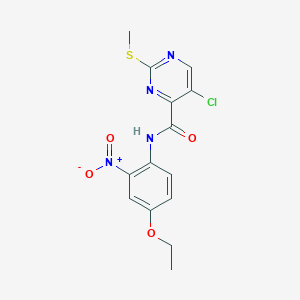

![molecular formula C24H24FN5O2 B2809989 N-cyclopentyl-3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 902961-15-3](/img/structure/B2809989.png)

N-cyclopentyl-3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-cyclopentyl-3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Aplicaciones Científicas De Investigación

Anticancer Activity

The synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives has been explored for their potential anticancer activity. A study reported the synthesis of various derivatives showing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the structural requirements essential for anticancer activity. These compounds were evaluated using the MTT cell viability method, with some showing moderate to significant cytotoxic effects (B. N. Reddy et al., 2015).

Antihistaminic Agents

Another research focus for these derivatives involves their potential as H1-antihistaminic agents. Novel 1-substituted-4-(2-methylphenyl)-4 H -[1,2,4]triazolo[4,3- a ]quinazolin-5-ones were synthesized and tested for in vivo H1-antihistaminic activity. These compounds showed significant protection against histamine-induced bronchospasm in guinea pigs, with minimal sedation effects compared to traditional antihistamines, suggesting their potential as new H1-antihistaminic agents (V. Alagarsamy et al., 2008).

Antimicrobial Activity

The search for novel antimicrobial agents led to the synthesis of quinazolinone derivatives fused with triazole, triazine, and tetrazine rings. These compounds exhibited significant antimicrobial activity against both gram-negative and gram-positive bacteria, as well as fungi. This research underlines the potential of these derivatives in addressing the challenge of microbial resistance to conventional antibiotics (S. Pandey et al., 2009).

Direcciones Futuras

The future directions for this compound could involve further investigations into its biological activities. Triazole compounds are known for their versatile biological activities and are present in a number of drug classes . Therefore, this compound could potentially be explored for its therapeutic potentials.

Propiedades

IUPAC Name |

N-cyclopentyl-3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN5O2/c25-17-11-9-16(10-12-17)15-29-23(32)19-7-3-4-8-20(19)30-21(27-28-24(29)30)13-14-22(31)26-18-5-1-2-6-18/h3-4,7-12,18H,1-2,5-6,13-15H2,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIONWLQBJSOQBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)benzo[d]thiazole](/img/structure/B2809906.png)

![5-Benzyl-8-oxa-5-azaspiro[3.5]nonane](/img/structure/B2809907.png)

![3-Amino-N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2809911.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl]azetidin-3-amine](/img/structure/B2809912.png)

![2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2809917.png)

![2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2809918.png)

![8-Methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B2809926.png)